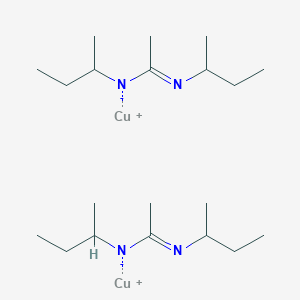

双(N,N'-二仲丁基乙酰氨基二亚胺)二铜(I)

描述

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is a copper amidinate compound . It is used as a precursor for the growth of copper and copper oxide thin films via atomic layer deposition (ALD) .

Synthesis Analysis

This compound is used as a Cu amidinate precursor for ALD and CVD of metals, metal sulfides, and oxides . The vapor pressure is 0.1 Torr at 85 °C and 0.3 Torr at 130 °C . The melting point is 77 °C .Molecular Structure Analysis

The molecular formula of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is C20H42Cu2N4 . The exact mass is 464.200142 g/mol . The compound has a topological polar surface area of 26.7 Ų .Chemical Reactions Analysis

Thin films of Cu2S grown by pulsed-chemical vapor deposition of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) and hydrogen sulfide were converted to CuBr upon exposure to anhydrous hydrogen bromide .Physical and Chemical Properties Analysis

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is an off-white to green/brown solid . It is air sensitive, moisture sensitive, and should be stored cold . The vapor pressure is 0.1 Torr at 85 °C .科学研究应用

光伏原子层沉积

Martinson, Elam 和 Pellin (2009) 证明了双(N,N'-二仲丁基乙酰氨基二亚胺)二铜(I) 在高质量硫化亚铜 (Cu2S) 薄膜的原子层沉积 (ALD) 中的用途。这种方法对于在硅和熔融二氧化硅基板上生产保形涂层至关重要,这对于纳米结构光伏发电至关重要。该工艺在 130°C 下运行并实现相纯材料沉积,突出了双(N,N'-二仲丁基乙酰氨基二亚胺)二铜(I) 在通过开发高效吸收层来增强光伏技术方面的潜力 (Martinson,Elam 和 Pellin,2009)。

薄膜转化的气相沉积

Heasley 等人 (2017) 探索了 Cu2S 薄膜的转化,最初通过使用双(N,N'-二仲丁基乙酰氨基二亚胺)二铜(I) 和硫化氢进行脉冲化学气相沉积,通过暴露于无水溴化氢转化为 CuBr 薄膜。这一过程强调了双(N,N'-二仲丁基乙酰氨基二亚胺)二铜(I) 在材料科学中制造和转化薄膜方面的适应性,这可能有利于半导体和传感器应用 (Heasley 等,2017)。

催化和酶建模

Citek,Lin,Phelps,Wasinger 和 Stack (2014) 报告了由伯胺配位的二铜(III) 双(μ-氧代)配合物的形成,通过“核心捕获”技术稳定。这项研究提供了对双(N,N'-二仲丁基乙酰氨基二亚胺)二铜(I) 配合物类酶催化活性的见解,可能反映了颗粒甲烷单加氧酶 (pMMO) 在甲烷氧化中的功能。这些发现对于理解和开发用于环境和工业应用的铜基催化剂至关重要 (Citek 等,2014)。

氧化反应中铜配合物的探索

Mahapatra,Halfen 和 Tolman (1996) 对双(μ-氧代)二铜配合物的氧化 N-脱烷基化反应的研究深入探讨了铜介导氧化过程的机理方面。这项研究详细阐述了双(N,N'-二仲丁基乙酰氨基二亚胺)二铜(I) 类似物如何模拟单加氧酶,为通过选择性氧化合成有机化合物提供了途径,这与药物和精细化学品的生产相关 (Mahapatra,Halfen 和 Tolman,1996)。

作用机制

Target of Action

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is primarily used as a precursor for the growth of copper and copper oxide thin films via atomic layer deposition (ALD) . The primary targets of this compound are therefore the surfaces on which these thin films are to be deposited.

Mode of Action

The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the compound is alternately exposed to a reactive gas, leading to the formation of a thin film of copper or copper oxide on the target surface . The resulting changes include the deposition of a thin, conformal film on the target surface.

Result of Action

The result of the action of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is the formation of high-quality thin films of copper or copper oxide. These films are phase-pure and can be deposited in a conformal manner on various substrates .

Action Environment

The efficacy and stability of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) are influenced by several environmental factors. The compound is air and moisture sensitive, and should be handled under inert gas . The temperature also plays a crucial role in the deposition process, with specific temperatures required for the deposition of different types of films .

安全和危害

未来方向

属性

IUPAC Name |

butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUJZWYITYFKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42Cu2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735325 | |

| Record name | Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695188-31-9 | |

| Record name | Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

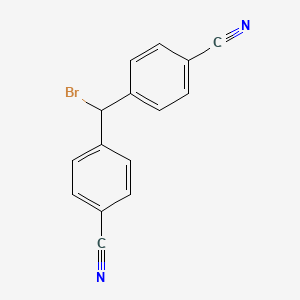

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)

![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)

![Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate](/img/structure/B3150813.png)

![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)